molecular formula C20H30N2O2 B4055544 2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

Cat. No.: B4055544
M. Wt: 330.5 g/mol
InChI Key: SPCPFVGAGWXOLS-UHFFFAOYSA-N
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Description

2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C20H30N2O2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.230728204 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Interaction and Metabolic Pathways

One area of research focuses on the enzymatic metabolism of related compounds, which are of interest in the development of novel antidepressants. For example, studies on Lu AA21004, a compound with a similar piperazine structure, have identified the specific cytochrome P450 enzymes responsible for its metabolic transformations. These findings are crucial for understanding the drug's pharmacokinetics and for the design of compounds with optimized metabolic profiles (Hvenegaard et al., 2012).

Imaging and Diagnostic Applications

Compounds with benzofuran and piperazine structures have also been explored for their potential in diagnostic imaging. A study on a novel PET probe targeting the PIM1 enzyme illustrates the synthesis and application of these compounds in visualizing enzyme activity in vivo, which could have implications for cancer research and treatment (Gao et al., 2013).

Analgesic and Anti-inflammatory Properties

Research into the analgesic and anti-inflammatory activities of benzoxazolinone derivatives with piperazine substitution has shown promising results. Such compounds exhibited higher analgesic activity than aspirin and significant anti-inflammatory effects, without inducing gastric ulceration, highlighting their potential as safer pain management options (Palaska et al., 1993).

Synthesis and Chemical Transformations

Studies on the synthesis of related compounds provide insight into the chemical versatility and potential applications of this chemical class. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol highlights the methodologies for constructing complex molecules that could serve as building blocks for pharmaceuticals or other biologically active compounds (Jin-peng, 2013).

Drug Design and Receptor Targeting

The design and pharmacological evaluation of derivatives targeting specific receptors, such as dopamine D3 receptors, demonstrate the therapeutic potential of benzofuran and piperazine-containing compounds. Such research aids in the development of more selective and effective drugs with fewer side effects (Kumar et al., 2014).

Properties

IUPAC Name

2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methylbutyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16(2)7-9-22-11-10-21(14-18(22)8-12-23)15-19-13-17-5-3-4-6-20(17)24-19/h3-6,13,16,18,23H,7-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCPFVGAGWXOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.